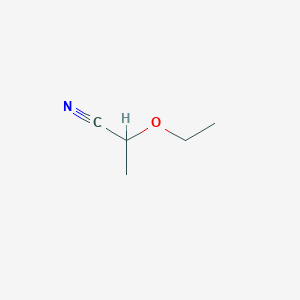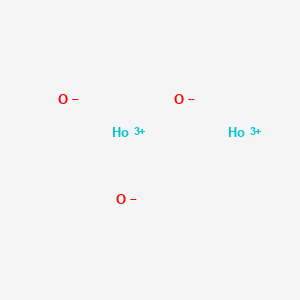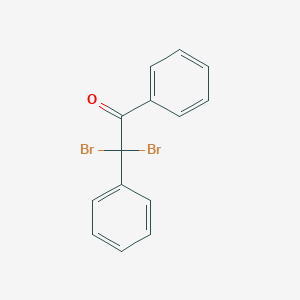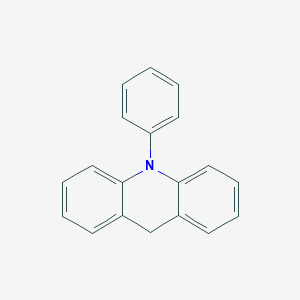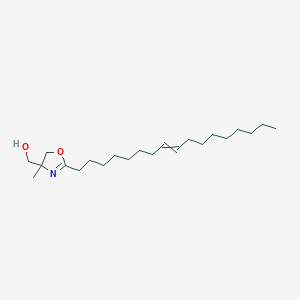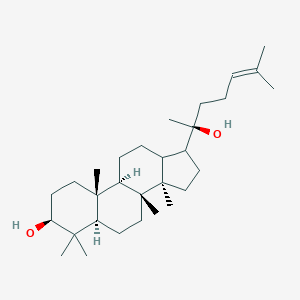
Dammarenediol II
Übersicht
Beschreibung
Synthesis Analysis
Dammarenediol II synthesis has been a subject of extensive research, particularly through metabolic engineering. For instance, in Pichia pastoris, a synthetic pathway was developed by introducing a dammarenediol-II synthase gene from Panax ginseng, leading to significant improvements in yield. Strategies such as enhancing the supply of precursors like 2,3-oxidosqualene and decreasing competitive consumption have been utilized to improve production levels significantly (Liu et al., 2015). Similar biosynthetic approaches have been applied in Escherichia coli, yielding two chassis for dammarenediol-II production (Li et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its dammarane skeleton, which is a common backbone for many triterpenoids. The structural elucidation has been integral in understanding its biosynthetic conversion to other ginsenosides. Studies have cloned and expressed various genes to understand the enzyme-catalyzed transformations leading to this compound and subsequent products (Han et al., 2011).
Chemical Reactions and Properties
This compound acts as a precursor in several key biosynthetic pathways. It undergoes enzymatic transformations such as hydroxylation and glycosylation, leading to the formation of various pharmacologically active ginsenosides. The conversion of this compound to protopanaxadiol by the CYP716A47 enzyme is one such critical reaction (Han et al., 2011).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Eigenschaften
Dammarenediol II ist ein vielversprechender Kandidat für pharmakologisch aktive Triterpene . Es ist der Kern von Dammarane-Typ-Ginsenosiden, die wichtige bioaktive Verbindungen sind, die in Panax ginseng vorkommen . Diese Verbindungen weisen verschiedene pharmazeutische Eigenschaften auf .
Abwehrverbindung in Pflanzen
This compound dient als Abwehrverbindung in Pflanzen . Es ist in den Wurzeln von P. ginseng in Spurenmengen vorhanden, da es ein Zwischenprodukt bei der Biosynthese von Triterpenen ist .
Produktion von Ginsenosiden
This compound ist ein wichtiges Zwischenprodukt bei der Biosynthese von Ginsenosiden . Ginsenoside sind eine Klasse von natürlichen Steroidglykosiden und Triterpensaponinen. Sie kommen fast ausschließlich in der Pflanzengattung Panax (Ginseng) vor und haben verschiedene medizinische Wirkungen.
Photosynthetische Produktion
Es wurden Untersuchungen durchgeführt, um die photosynthetische Produktion von this compound in Chlamydomonas reinhardtii durch Genbeladung und Kultivierungsoptimierung zu fördern . Dieser Ansatz könnte möglicherweise die Stammentwicklung von industriellen Mikroalgenarten erweitern .
Stoffwechseltechnik
This compound kann in Chlamydomonas reinhardtii hergestellt werden, indem P. ginseng PgDDS, CYP450-Enzym (PgCYP716A47) oder/und das Gen der Arabidopsis thaliana NADPH-Cytochrom-P450-Reduktase (AtCPR) eingeführt werden, das für die Produktion von Dammarane-Typ-Ginsenosiden verantwortlich ist . Dies ist ein bedeutender Fortschritt in der Stoffwechseltechnik.
Glykosylierung von this compound
In der Natur wurde keine glykosylierte Form von this compound gefunden
Wirkmechanismus
Target of Action
Dammarenediol II primarily targets the biosynthesis of ginsenosides, a class of tetracyclic triterpene saponins . The compound interacts with the enzyme this compound synthase (DDS), which is responsible for the cyclization of 2,3-oxidosqualene to produce this compound . This interaction is crucial in the production of dammarane-type ginsenosides .
Mode of Action
this compound synthase (DDS) cyclizes 2,3-oxidosqualene to produce this compound . This interaction is the first step in the biosynthesis of ginsenosides . The production of this compound in transgenic tobacco plants allows them to adopt a viral defense system .
Biochemical Pathways
The production of this compound is part of the biosynthetic pathway of ginsenosides . This compound is the direct precursor of protopanaxadiol (PPD), and it has two hydroxyls at C3 and C20 positions . The production of this compound in transgenic tobacco stimulated the expression of tobacco pathogenesis-related genes under both virus-untreated and -treated conditions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that this compound is a precursor in the biosynthesis of ginsenosides, which have various medicinal properties .
Result of Action
The production of this compound results in the biosynthesis of ginsenosides, which are known for their pharmacological activities . In transgenic tobacco plants, the production of this compound confers resistance to Tobacco mosaic virus (TMV) by inhibiting virus replication .
Action Environment
The production of this compound can be influenced by environmental factors. For instance, in a study where this compound was produced in Chlamydomonas reinhardtii, the titer of this compound increased more than 13-fold to approximately 2.6 mg/L following the culture optimization in an opt2 medium supplemented with 1.5 mM methyl jasmonate under a light:dark regimen .
Safety and Hazards
Zukünftige Richtungen
Recent advances in metabolic engineering of the yeasts species Saccharomyces cerevisiae and Yarrowia lipolytica for the synthesis of ginsenoside triterpenoids, namely, dammarenediol-II, protopanaxadiol, protopanaxatriol, compound K, ginsenoside Rh1, ginsenoside Rh2, ginsenoside Rg3, and ginsenoside F1 .
Eigenschaften
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHQJXWYMZLQJY-TXNIMPHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14351-29-2 | |
| Record name | Dammarenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14351-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





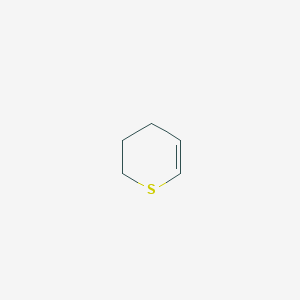
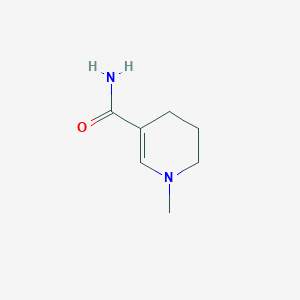

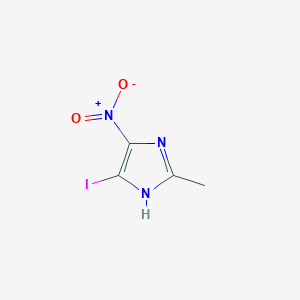
![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)
